molecular formula C8H15N B13816205 1,6,6-Trimethyl-2,3-dihydropyridine

1,6,6-Trimethyl-2,3-dihydropyridine

Cat. No.: B13816205
M. Wt: 125.21 g/mol
InChI Key: AGXJVIASQWYYGF-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines. Dihydropyridines are partially saturated derivatives of pyridine, which are significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of three methyl groups and a partially hydrogenated pyridine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,6-Trimethyl-2,3-dihydropyridine can be synthesized through the dearomatization of pyridines. One effective method involves the reduction of pyridine derivatives using amine borane under mild conditions. This approach allows for the selective formation of dihydropyridine motifs without the need for anhydrous solvents or special equipment .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyl-2,3-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: It can be further reduced to form tetrahydropyridine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Functionalized dihydropyridine derivatives.

Scientific Research Applications

1,6,6-Trimethyl-2,3-dihydropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,6-Trimethyl-2,3-dihydropyridine is unique due to its specific substitution pattern and partially hydrogenated pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Its ability to undergo selective oxidation and reduction reactions further enhances its versatility in synthetic chemistry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,6,6-trimethyl-2,3-dihydropyridine

InChI

InChI=1S/C8H15N/c1-8(2)6-4-5-7-9(8)3/h4,6H,5,7H2,1-3H3

InChI Key

AGXJVIASQWYYGF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCCN1C)C

Origin of Product

United States

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